molecular formula C22H17N3O2 B2403085 (2Z)-N-(6-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide CAS No. 1327174-63-9

(2Z)-N-(6-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide

Cat. No.: B2403085
CAS No.: 1327174-63-9
M. Wt: 355.397
InChI Key: PPDSPEHLHQTWGS-GYHWCHFESA-N
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Description

(2Z)-N-(6-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(6-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide typically involves the condensation of 6-methyl-2-pyridinecarboxaldehyde with 2-amino-3-carboxychromene in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(6-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield chromene oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-(6-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for drug development. Its potential pharmacological activities make it a candidate for further preclinical and clinical studies.

Industry

Industrially, this compound might be used in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-N-(6-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are necessary to elucidate its mechanism.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N-(6-methylpyridin-2-yl)-2-(phenylimino)-2H-chromene-3-carboxamide: can be compared with other chromene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyridine and chromene moieties. This structural combination imparts distinct chemical and biological properties, making it a compound of interest for various applications.

Properties

IUPAC Name

N-(6-methylpyridin-2-yl)-2-phenyliminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c1-15-8-7-13-20(23-15)25-21(26)18-14-16-9-5-6-12-19(16)27-22(18)24-17-10-3-2-4-11-17/h2-14H,1H3,(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDSPEHLHQTWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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